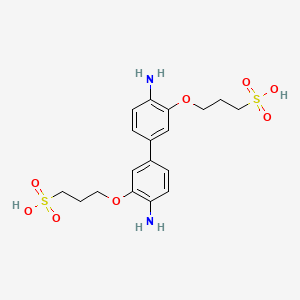

3,3'-Bis(3-sulfopropoxy)benzidine

描述

属性

CAS 编号 |

56716-06-4 |

|---|---|

分子式 |

C18H24N2O8S2 |

分子量 |

460.5 g/mol |

IUPAC 名称 |

3-[2-amino-5-[4-amino-3-(3-sulfopropoxy)phenyl]phenoxy]propane-1-sulfonic acid |

InChI |

InChI=1S/C18H24N2O8S2/c19-15-5-3-13(11-17(15)27-7-1-9-29(21,22)23)14-4-6-16(20)18(12-14)28-8-2-10-30(24,25)26/h3-6,11-12H,1-2,7-10,19-20H2,(H,21,22,23)(H,24,25,26) |

InChI 键 |

CRLGCNXKBJGMDX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)OCCCS(=O)(=O)O)OCCCS(=O)(=O)O)N |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Differences

The 3,3' substituents on benzidine derivatives dictate their chemical behavior and applications. Key analogs include:

Key Observations :

- Electrochemical Performance: The sulfopropoxy groups in this compound enable proton hopping via the -SO₃H moieties, achieving conductivity values (~0.15 S/cm at 80°C) superior to non-sulfonated analogs . In contrast, methyl or methoxy substituents lack ion-conductive capacity.

- Thermal Stability : The compound retains structural integrity up to 300°C, outperforming polybenzimidazoles and Nafion® in high-temperature fuel cell applications .

Toxicological and Metabolic Profiles

- Carcinogenicity: Bulky sulfopropoxy groups sterically hinder N-hydroxylation, a critical step in the metabolic activation of benzidine derivatives into DNA-reactive nitrenium ions . This reduces carcinogenic risk compared to benzidine (classified as Group 1 carcinogen by IARC) and its 3,3'-dimethyl/methoxy derivatives (Group 2B) .

- Mutagenicity: In Salmonella typhimurium assays, mutagenicity decreases in the order: 3,3'-dichlorobenzidine > 3,3'-dimethoxybenzidine > benzidine > this compound (non-mutagenic) .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3,3'-Bis(3-sulfopropoxy)benzidine (3,3'-BSPB), and how does its sulfonation influence material properties?

- Methodological Answer : 3,3'-BSPB is synthesized via sulfonation of benzidine derivatives using 1,3-propanesultone. The sulfopropoxy groups enhance hydrophilicity and ion-exchange capacity (IEC). Structural confirmation involves nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR). The sulfonation degree directly impacts proton conductivity in polyimides due to increased hydrophilic domain formation .

- Key Data :

| Property | Value (3,3'-BSPB-based SPI) |

|---|---|

| IEC | 2.89 meq·g⁻¹ |

| Proton Conductivity (70% RH) | 0.1 S·cm⁻¹ (comparable to Nafion 117) |

Q. How do structural conformations of benzidine derivatives affect their reactivity in polymer synthesis?

- Methodological Answer : The biphenyl core of benzidine derivatives allows for planar or twisted conformations. For 3,3'-BSPB, the sulfopropoxy side chains introduce steric effects, promoting microphase separation in polyimides. This is critical for balancing proton conductivity (hydrophilic domains) and mechanical stability (hydrophobic backbone). X-ray diffraction (XRD) and transmission electron microscopy (TEM) are used to analyze these nanostructures .

Advanced Research Questions

Q. What methodological challenges arise when optimizing proton conductivity in sulfonated polyimides derived from 3,3'-BSPB?

- Methodological Answer : High IEC (>2.5 meq·g⁻¹) often leads to excessive water uptake, causing membrane swelling and reduced mechanical strength. To address this:

- Percolation Theory : Adjust sulfonation levels to optimize interconnected hydrophilic channels without compromising backbone integrity.

- Crosslinking : Introduce covalent bonds between polymer chains to limit swelling.

- TEM Analysis : Validate microphase-separated structures to ensure proton pathways remain intact under humid conditions .

Q. How do contradictory findings in genotoxicity studies of benzidine derivatives inform experimental design for carcinogenicity assessments?

- Methodological Answer : Benzidine and its congeners (e.g., 3,3'-dimethoxybenzidine) are classified as Group 1 (carcinogenic) or Group 2B (possibly carcinogenic) by IARC. However, in vitro assays (e.g., comet assays) show variable DNA damage potency:

| Compound | DNA Damage Rank (Highest to Lowest) |

|---|---|

| 3,3'-Diaminobenzidine | 1 |

| Benzidine | 2 |

| 3,3'-BSPB | Not Tested |

- Experimental Design Considerations :

- Use multiple assays (Ames test, micronucleus, comet) to account for mechanism variability.

- Include free radical scavengers (e.g., catalase) to isolate reactive oxygen species (ROS)-mediated genotoxicity .

Q. What analytical techniques are critical for resolving structural ambiguities in benzidine-derived coordination complexes?

- Methodological Answer : For coordination chemistry applications (e.g., metal-organic frameworks):

- Single-Crystal XRD : Resolves ligand geometry and metal-ligand bonding.

- Electron Paramagnetic Resonance (EPR) : Probes oxidation states in transition metal complexes.

- Density Functional Theory (DFT) : Predicts electronic effects of sulfopropoxy substituents on redox activity .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling 3,3'-BSPB given structural similarities to carcinogenic benzidine derivatives?

- Methodological Answer :

- Containment : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.

- Waste Disposal : Treat with hypochlorite to degrade aromatic amines before disposal.

- Monitoring : Employ liquid chromatography with electrochemical detection (LC-ECD) to detect trace benzidine analogs in lab environments (detection limit: 5 pg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。